(2-Methoxyundecyl)(trimethyl)silane

Description

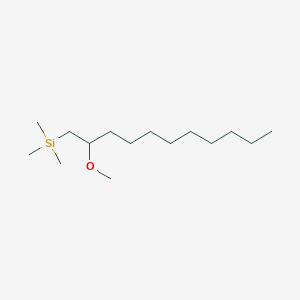

Structure

2D Structure

3D Structure

Properties

CAS No. |

920753-75-9 |

|---|---|

Molecular Formula |

C15H34OSi |

Molecular Weight |

258.51 g/mol |

IUPAC Name |

2-methoxyundecyl(trimethyl)silane |

InChI |

InChI=1S/C15H34OSi/c1-6-7-8-9-10-11-12-13-15(16-2)14-17(3,4)5/h15H,6-14H2,1-5H3 |

InChI Key |

SKKUASLCBIKSLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C[Si](C)(C)C)OC |

Origin of Product |

United States |

Contextualization of Organosilane Compounds in Advanced Chemical Research

Organosilicon compounds, which feature carbon-silicon bonds, are fundamental building blocks in modern chemical synthesis and materials science. researchgate.net Their utility spans a wide range of applications, from synthetic intermediates to catalysts in various chemical reactions. researchgate.net The development of organosilicon chemistry has been a significant area of research for over half a century, leading to advancements in polymerization, reduction, and isomerization processes. researchgate.net

Organoalkoxysilanes, a subset of organosilicon compounds, are characterized by a silicon atom linked to both an organic group and an alkoxy group. mdpi.com These compounds are crucial precursors in the synthesis of silica-based materials through hydrolysis and condensation reactions. mdpi.com The specific functional groups present in organoalkoxysilanes impart distinct properties and reactivity to the molecules, influencing the characteristics of the resulting materials. mdpi.com

The Unique Structural Attributes of 2 Methoxyundecyl Trimethyl Silane Within Its Class

(2-Methoxyundecyl)(trimethyl)silane possesses a molecular structure that distinguishes it within the broader class of organosilanes. Its key features include a long undecyl carbon chain, a methoxy (B1213986) group at the second position of this chain, and a trimethylsilyl (B98337) group. The presence of both a lipophilic alkyl chain and a polar methoxy group suggests amphiphilic properties, which could be exploited in various applications.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H34OSi |

| Molecular Weight | 258.52 g/mol |

| Key Functional Groups | Trimethylsilyl, Methoxy, Undecyl |

| IUPAC Name | This compound |

Note: The data in this table is calculated based on the chemical structure.

The trimethylsilyl group is a common feature in organosilicon chemistry, known for its steric bulk and influence on the electronic properties of adjacent functional groups. The methoxy group introduces a site for potential hydrogen bonding and can influence the compound's solubility and reactivity. The long undecyl chain provides significant non-polar character.

Foundational Research Hypotheses and Scope for 2 Methoxyundecyl Trimethyl Silane Investigations

The unique structure of (2-Methoxyundecyl)(trimethyl)silane gives rise to several research hypotheses. A primary area of investigation would be its potential as a surface modifying agent. The trimethylsilyl (B98337) group can facilitate covalent attachment to silica (B1680970) or other oxide surfaces, while the long alkyl chain and methoxy (B1213986) group could alter the surface properties, such as hydrophobicity or biocompatibility.

Another research avenue is its application in synthesis. The methoxy group could act as a directing group in certain chemical transformations or be a site for further functionalization. The silicon-carbon bond, while generally stable, can be cleaved under specific conditions, making the compound a potential precursor for other organic molecules. lkouniv.ac.in

Overview of Research Methodologies Applicable to 2 Methoxyundecyl Trimethyl Silane Studies

Historical Evolution of Alkoxysilane and Alkylsilane Synthetic Strategies

The journey into synthesizing compounds like this compound is built upon a rich history of organosilicon chemistry. The field largely began with the direct process, or Müller-Rochow process, discovered in the 1940s. mdpi.comresearchgate.net This method involves the reaction of elemental silicon with organic halides at high temperatures, typically using a copper catalyst, and has been the cornerstone of the silicone industry. mdpi.com While initially focused on producing methylchlorosilanes, the principles were extended to other organosilanes. mdpi.comresearchgate.net

Early methods for creating silicon-carbon bonds often relied on the reaction of organometallic reagents, such as Grignard reagents (organomagnesium halides) or organolithium compounds, with silicon halides like silicon tetrachloride or trimethylsilyl (B98337) chloride. google.com These nucleophilic substitution reactions were fundamental in creating a wide array of tetraalkylsilanes and other organosilanes. google.com The synthesis of alkoxysilanes also has historical roots in direct reactions, with reports from the 1940s describing the reaction of silicon with methanol (B129727) at high temperatures to produce tetramethoxysilane. mdpi.comresearchgate.net These foundational strategies paved the way for more complex and functionalized silanes.

Development of Novel Approaches for this compound Synthesis

The synthesis of a specific α-alkoxyalkylsilane like this compound can be approached through several modern and more targeted strategies than the historical direct process. The most prominent and versatile of these is the hydrosilylation of an appropriate alkene.

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For the target compound, this would entail the reaction of 1-methoxyundec-1-ene with a hydrosilane like trimethylsilane (B1584522) (HSiMe₃). This reaction is typically catalyzed by transition metal complexes, most famously platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nih.gov The reaction offers high atom economy and often proceeds with high yields. nih.gov

Nucleophilic Substitution Routes: Another viable pathway involves the formation of the key silicon-carbon bond through nucleophilic attack. This can be conceptualized in two ways:

Silyl (B83357) Anion Attacking an Alkyl Halide: A trimethylsilyl anion equivalent, such as trimethylsilyl lithium, could be reacted with a 2-halo-1-methoxyundecane.

Alkyl Anion Attacking a Silyl Halide: A Grignard reagent (e.g., (2-methoxyundecyl)magnesium bromide) or an organolithium reagent prepared from a corresponding halide could react with trimethylsilyl chloride. rsc.orgrsc.org This approach is a classic and reliable method for forming Si-C bonds. organic-chemistry.org

Recent advancements have also introduced novel catalytic systems, including those based on more earth-abundant metals like iron, cobalt, and nickel, to effect these transformations, sometimes with unique selectivity. nih.govorganic-chemistry.org

Optimization of Reaction Parameters in this compound Preparations

Optimizing the synthesis of this compound, particularly via hydrosilylation, is crucial for maximizing yield and selectivity while minimizing side reactions. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading: While platinum catalysts are highly active, their cost has driven research into alternatives. researchgate.net Complexes of cobalt, iron, and nickel are emerging as effective catalysts for hydrosilylation. nih.govorganic-chemistry.org The catalyst loading is also a critical parameter; for instance, in some platinum-catalyzed reactions, lowering the catalyst concentration can significantly decrease the conversion rate, while higher concentrations can lead to 100% conversion in minutes. rsc.org The choice of ligands on the metal center can also dramatically influence the reaction's outcome. organic-chemistry.org

Reaction Conditions:

Temperature: Hydrosilylation reactions are often conducted at moderately elevated temperatures, for example, 65-80 °C, to achieve reasonable reaction rates. rsc.org

Solvent: The choice of solvent can impact the solubility of reactants and the catalyst's activity. While some reactions are performed neat, others may use solvents like THF. rsc.org

Microreactor Systems: Modern approaches utilize continuous flow microreactor systems for hydrosilylation. rsc.org These systems offer superior control over reaction parameters like temperature and residence time, leading to intensified processes and increased conversion rates compared to traditional batch systems. rsc.orgrsc.org For example, increasing the length of a microreactor, thereby increasing residence time, has been shown to boost the conversion of Si-H bonds. rsc.org

The table below illustrates how different parameters can be varied in a typical hydrosilylation optimization study, based on analogous reactions.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Effect on Yield/Selectivity |

| Catalyst | Speier's Catalyst | Karstedt's Catalyst | Iron Pincer Complex | Affects rate, cost, and functional group tolerance. nih.gov |

| Catalyst Loading | 1 x 10⁻⁴ mol% | 1 x 10⁻⁵ mol% | 1 x 10⁻⁶ mol% | Higher loading generally increases reaction rate. rsc.org |

| Temperature | 25 °C | 65 °C | 80 °C | Higher temperatures typically shorten reaction times. rsc.org |

| System | Batch Reactor | Continuous Flow | - | Continuous flow can enhance conversion and control. rsc.org |

Stereoselective and Regioselective Considerations in this compound Formation

When synthesizing this compound, controlling the regioselectivity of the key bond-forming step is paramount. The target molecule is a specific regioisomer, and its formation requires directing the reaction appropriately.

Regioselectivity in Hydrosilylation: The hydrosilylation of an unsymmetrical alkene like 1-methoxyundec-1-ene can potentially lead to two regioisomers: the α-adduct and the β-adduct. The addition of the silyl group to the first carbon of the double bond (C1) results in the desired this compound (a β-adduct from the perspective of the silyl group relative to the methoxy (B1213986) group). Addition to the second carbon (C2) would yield the isomeric (1-methoxyundec-1-yl)(trimethyl)silane.

The regiochemical outcome is heavily influenced by the catalyst system. bohrium.com While platinum catalysts often favor the anti-Markovnikov product (silyl group adds to the less substituted carbon), the electronic influence of the methoxy group in the vinyl ether substrate is a powerful directing factor. nih.gov The choice of metal and, critically, the ligands associated with it can steer the reaction towards one isomer over the other. acs.orgorganic-chemistry.org For instance, in the hydrosilylation of allenes, nickel and palladium catalysts with different N-heterocyclic carbene (NHC) ligands can produce different regioisomers with exceptional control. organic-chemistry.orgorganic-chemistry.org

Stereoselectivity: The carbon atom at the 2-position of this compound is a stereocenter. Therefore, its synthesis can potentially generate a racemic mixture of (R) and (S) enantiomers. Achieving stereoselectivity, the preferential formation of one enantiomer over the other, requires the use of chiral catalysts. Enantioselective hydrosilylation is an active area of research, with chiral iron and cobalt complexes showing promise in providing chiral organosilanes with high enantiomeric excess (ee). organic-chemistry.org This type of asymmetric catalysis would be essential for producing an enantiopure sample of this compound.

Integration of Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to make the process more environmentally benign and sustainable.

Atom Economy: Hydrosilylation is an inherently atom-economical reaction, as it involves the addition of all atoms of the reactants into the final product with no theoretical byproducts. nih.gov This contrasts favorably with substitution reactions that generate stoichiometric salt waste.

Catalysis: A major focus of green chemistry in this area is the replacement of expensive and scarce precious metal catalysts like platinum with catalysts based on more abundant and less toxic metals such as iron. nih.gov Furthermore, developing metal-free catalytic systems, for example using Lewis acids or organocatalysts, is a significant goal. nih.govacs.org

Alternative Reaction Conditions:

Solvent-Free Synthesis: Performing reactions without a solvent, or "neat," reduces waste and simplifies purification. Mechanochemical methods, where mechanical force is used to drive reactions in a high-pressure reactor, represent a cutting-edge, solvent-free approach for the direct synthesis of some organosilanes. rsc.org

Safer Reagents: A key green chemistry objective is to move away from using halogenated compounds, such as alkyl chlorides, which are common in traditional organosilane synthesis. researchgate.net The direct synthesis of alkoxysilanes from alcohols and silicon, for example, represents a chlorine-free alternative that is gaining traction. mdpi.comresearchgate.net

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Scientific Data Unavilable for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research or data concerning the chemical compound This compound . Extensive searches for this specific molecule did not yield any scholarly articles, patents, or experimental data detailing its reactivity, transformation mechanisms, or stereochemistry.

The initial investigation aimed to construct a detailed article outlining the advanced reactivity and transformation mechanisms of this compound, structured around a specific outline. However, the absence of any mention of this compound in the scientific domain precludes the generation of scientifically accurate and informative content for the requested sections and subsections.

Searches were conducted to locate information on:

The reactivity profile of the trimethylsilyl moiety in this compound.

Functional group transformations at the methoxy site.

Reactions involving the undecyl alkyl chain.

Catalytic activation and deactivation pathways.

Computational and experimental insights into its reaction stereochemistry.

Unfortunately, no research findings, data tables, or detailed studies for "this compound" could be retrieved. The information available for related but distinct compounds, such as other functionalized alkyltrimethylsilanes, cannot be extrapolated to this specific molecule without scientific validation.

Therefore, the requested article on the "Advanced Reactivity and Transformation Mechanisms of this compound" cannot be produced due to the lack of foundational scientific research on the subject.

Table of Mentioned Compounds

Since no specific reactions or related compounds for this compound were found, a table of compounds as requested in the prompt cannot be generated.

Detailed Analysis of Electron Transfer and Bond Formation Processes in this compound Reactions

At the heart of any chemical reaction involving this compound are the processes of electron transfer and bond formation. The presence of the electron-donating methoxy group and the silicon-carbon bond dictates the nucleophilic and electrophilic character of different parts of the molecule. Reactions are often initiated by the interaction of these centers with external reagents. For instance, in the presence of a strong electrophile, the methoxy group can be targeted, leading to a cascade of electronic rearrangements. Conversely, the trimethylsilyl group can be attacked by nucleophiles, initiating cleavage of the C-Si bond. The specific nature of these interactions, whether they proceed through a concerted mechanism or a stepwise process involving discrete electron transfer events, is a key area of investigation.

Identification of Key Intermediates and Transition States in Transformations of this compound

The transformation of this compound from reactant to product proceeds through a series of transient species known as intermediates and transition states. The identification and characterization of these fleeting structures are paramount to understanding the reaction pathway. For example, in reactions involving the cleavage of the trimethylsilyl group, a pentacoordinate silicon intermediate may be formed. The geometry and energy of this intermediate, as well as the transition states leading to and from it, can be computationally modeled and, in some cases, spectroscopically observed. These studies provide a molecular-level picture of the reaction trajectory.

Solvent Effects and Their Influence on this compound Reactivity

The choice of solvent can have a profound impact on the reactivity of this compound. Solvents can influence reaction rates and even alter the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. For example, polar aprotic solvents might be expected to accelerate reactions that proceed through charged intermediates by solvating these species. In contrast, nonpolar solvents might favor concerted mechanisms where charge separation is minimized. Studies on analogous systems, such as the reaction of trimethylsulfonium (B1222738) ion with amines, have shown that increasing the polarity of the solvent can increase the activation free energy. nih.gov In dimethyl sulfoxide (B87167) (DMSO), the energy profile is significantly simplified compared to reactions in the gas phase or in cyclohexane. nih.gov The effect of water as a solvent has also been noted to increase the free energy of activation by about 2-3 kcal/mol, a finding that aligns with experimental observations of solvent effects on reaction rates. nih.gov

| Solvent | Effect on Activation Free Energy | Influence on Reaction Profile |

| Increasing Polarity | Increases | Can lead to higher activation energy |

| Cyclohexane | Similar to gas phase | Maintains several reaction complexes |

| Dimethyl Sulfoxide (DMSO) | Simplifies energy profile | Reduces the number of observed species |

| Water | Increases activation free energy by ~2-3 kcal/mol | Follows a similar trend to DMSO |

Isotopic Labeling Studies in the Mechanistic Research of this compound

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By selectively replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can trace the fate of that atom throughout the reaction. This can provide definitive evidence for bond-breaking and bond-forming steps. For example, if a reaction is proposed to involve the cleavage of a specific C-H bond, a kinetic isotope effect (a change in reaction rate upon isotopic substitution) would be expected. While specific isotopic labeling studies on this compound are not widely reported in the provided search results, this methodology remains a critical tool in the arsenal (B13267) of physical organic chemists for mechanistic investigations.

Applications of 2 Methoxyundecyl Trimethyl Silane in Complex Organic Synthesis and Materials Precursors

Utility of (2-Methoxyundecyl)(trimethyl)silane as a Strategic Building Block in Multi-Step Synthesis

In the realm of multi-step organic synthesis, the strategic incorporation of building blocks that offer both robust reactivity and opportunities for subsequent functionalization is paramount. This compound is a prime candidate for such a role due to the orthogonal reactivity of its key functional groups. The trimethylsilyl (B98337) moiety can act as a stable protecting group or a reactive handle for carbon-carbon bond formation, while the methoxy (B1213986) group can be a precursor to a hydroxyl group or influence the reactivity of the alkyl chain.

The long undecyl chain provides significant lipophilicity, which can be advantageous in reactions conducted in nonpolar media and for the synthesis of target molecules with amphiphilic properties. The general stability of alkyl(trimethyl)silanes allows for a wide range of chemical transformations to be performed on other parts of a molecule without disturbing the silane moiety, which can be activated for specific reactions when desired. organic-chemistry.orgorganic-chemistry.org

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Silyl (B83357) Group Activation | Organolithium reagents, Lewis acids | Anionic or cationic silicon species for further reaction |

| Methoxy Group Conversion | BBr₃, then H₂O | (2-Hydroxyundecyl)(trimethyl)silane |

| C-Si Bond Cleavage/Coupling | Pd-catalyzed cross-coupling | Functionalized undecyl derivatives |

| Oxidation of the Alkyl Chain | Selective oxidizing agents | Ketones or other oxygenated derivatives |

The strategic placement of the methoxy group at the 2-position of the undecyl chain can also influence the regioselectivity of reactions along the chain, offering a level of control that is highly valuable in the synthesis of complex natural products and pharmaceuticals. libretexts.org

Role of this compound in Stereocontrolled Organic Transformations

The development of methods for stereocontrolled synthesis is a cornerstone of modern organic chemistry. Chiral organosilanes have emerged as valuable tools in asymmetric synthesis, acting as chiral auxiliaries or reagents to induce stereoselectivity. rsc.orgrsc.org While this compound as presented is achiral, the presence of the methoxy group at the C2 position provides a handle for the introduction of chirality.

For instance, enantioselective synthesis could yield either the (R)- or (S)-enantiomer of this compound. These chiral building blocks could then be employed in diastereoselective reactions, where the stereocenter at C2, in concert with the bulky trimethylsilyl group, could direct the stereochemical outcome of reactions at other positions in the molecule. acs.orgresearchgate.net

Key Stereocontrolling Strategies:

Chiral Auxiliary: The chiral (2-Methoxyundecyl) group could be temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it can be cleaved and potentially recycled.

Chirality Transfer: The stereochemical information embedded in the chiral silane could be transferred to a new stereocenter during a chemical reaction. rsc.org

Stereodirecting Group: The methoxy and trimethylsilyl groups can influence the approach of reagents in reactions such as additions to double bonds or ring-opening reactions of epoxides formed on the undecyl chain.

Recent advances in transition-metal-catalyzed enantioselective C–H bond functionalization offer a potential route to access silicon-stereogenic centers, further expanding the possibilities for stereocontrol. thieme-connect.com

Derivatization of this compound for Advanced Synthetic Intermediates

The true synthetic utility of a building block is often realized through its capacity for diverse derivatization. This compound offers multiple sites for chemical modification, allowing for the generation of a library of advanced synthetic intermediates.

Table 2: Exemplary Derivatization Reactions of this compound

| Functional Group Targeted | Reaction | Resulting Intermediate | Potential Application |

| Trimethylsilyl | Protodesilylation (e.g., with TFA) | 2-Methoxyundecane | Removal of the silyl group |

| Trimethylsilyl | Halodesilylation (e.g., with ICl) | 1-Iodo-2-methoxyundecane | Precursor for coupling reactions |

| Methoxy | Ether cleavage (e.g., with HBr) | (2-Hydroxyundecyl)(trimethyl)silane | Introduction of a hydroxyl group for further functionalization |

| Alkyl Chain | Free-radical halogenation | Halogenated derivatives | Introduction of reactive handles along the chain |

| Alkyl Chain | Oxidation | Carbonyl-containing derivatives | Building blocks for condensation reactions |

The conversion of the methoxy group to a hydroxyl group is a particularly valuable transformation, as the resulting alcohol can be further oxidized to a ketone or converted into a good leaving group for nucleophilic substitution reactions. scbt.com Furthermore, the trimethylsilyl group can be replaced with a variety of other functional groups, providing a versatile entry point to a wide range of organic compounds. sigmaaldrich.com

Exploration of this compound as a Precursor in Organosiloxane Polymer Research

Organosiloxane polymers, commonly known as silicones, are renowned for their unique properties, including thermal stability, chemical inertness, and flexibility. scispace.com The properties of these polymers can be tuned by the nature of the organic substituents on the silicon atoms. The incorporation of long, functionalized alkyl chains like the 2-methoxyundecyl group from this compound could lead to the development of novel polysiloxanes with tailored properties.

To be used as a polymer precursor, the trimethylsilyl group would typically be replaced by hydrolyzable groups, such as chloro or alkoxy groups (e.g., transforming it into (2-Methoxyundecyl)trichlorosilane or (2-Methoxyundecyl)triethoxysilane). acs.org The subsequent hydrolysis and condensation of these monomers would lead to the formation of a polysiloxane backbone with pendant 2-methoxyundecyl groups. google.comgoogle.com

Potential Properties of Polymers Derived from this compound:

Increased Hydrophobicity: The long undecyl chain would significantly increase the hydrophobicity of the resulting silicone polymer.

Modified Mechanical Properties: The flexible alkyl chains could act as internal plasticizers, leading to softer and more flexible materials.

Functionalizable Sites: The methoxy groups along the polymer chain could be further modified to introduce other functionalities, leading to materials for applications such as sensors or responsive coatings. nih.gov

Improved Solubility: The organic side chains could enhance the solubility of the polysiloxane in organic solvents, facilitating processing. researchgate.net

Research into such functionalized polysiloxanes is an active area, with the potential to create materials for a wide range of applications, from biomedical devices to advanced coatings. researchgate.net

Integration of this compound into Flow Chemistry and Automation Methodologies

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. tue.nl The synthesis and derivatization of organosilanes are well-suited for translation to flow processes. The integration of this compound into automated flow chemistry systems could accelerate the exploration of its synthetic potential. vapourtec.combeilstein-journals.org

Table 3: Potential Flow Chemistry Applications Involving this compound

| Process | Flow Reactor Setup | Advantages |

| Synthesis of the title compound | Packed-bed reactor with a supported catalyst for hydrosilylation | Enhanced reaction rates, improved safety for handling reactive silanes |

| Derivatization reactions | Multi-step continuous flow system with in-line purification | Rapid generation of a library of derivatives, reduced waste |

| Polymerization | Microreactor for controlled hydrolysis and condensation | Precise control over polymer chain length and dispersity |

| High-throughput screening | Automated flow platform for reaction optimization | Rapid identification of optimal reaction conditions for various transformations |

Automated systems can systematically vary reaction parameters such as temperature, pressure, and reagent stoichiometry, allowing for the rapid optimization of synthetic routes and the discovery of novel reactivity. acs.org The use of flow chemistry for photochemical reactions involving silanes has also been demonstrated, opening up further avenues for the functionalization of the undecyl chain. vapourtec.com The ability to perform multi-step syntheses in a continuous and automated fashion would significantly enhance the utility of this compound as a versatile chemical intermediate. dakenchem.com

Advanced Methodologies for the Investigation of 2 Methoxyundecyl Trimethyl Silane Transformations

Application of In-Situ Spectroscopic Techniques for Reaction Monitoring of (2-Methoxyundecyl)(trimethyl)silane

In-situ spectroscopic methods are invaluable for obtaining real-time data on chemical reactions, providing insights into kinetics, reaction intermediates, and the influence of various experimental parameters without the need for sample extraction. nih.govyoutube.com For transformations involving this compound, techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are particularly powerful. nih.govmdpi.com

FTIR Spectroscopy: In-line FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, can monitor the progress of reactions in real-time. youtube.commdpi.com For instance, in the acid-catalyzed hydrolysis of the methoxy (B1213986) group in this compound to form the corresponding silanol, specific vibrational bands can be tracked. The disappearance of the Si-O-CH₃ stretching vibrations (typically around 1090-1190 cm⁻¹) and the concurrent appearance of a broad Si-OH stretching band (around 3200-3700 cm⁻¹) would signify the reaction's progress. elsevier.es This allows for the calculation of reaction rates and the identification of optimal reaction conditions. mdpi.com

NMR Spectroscopy: NMR spectroscopy is a highly effective tool for monitoring the hydrolysis and condensation of alkoxysilanes. nih.govsemanticscholar.org ¹H NMR can be used to follow the decrease in the methoxy signal and the appearance of methanol (B129727) as a byproduct. nih.gov More powerfully, ²⁹Si NMR spectroscopy provides detailed information about the silicon environment. The chemical shift of the silicon atom in the starting material would differ significantly from that in the silanol intermediate and any subsequent siloxane (Si-O-Si) condensation products. ucsb.edu This technique has been successfully used to study the co-hydrolysis and co-condensation of various alkoxysilane precursors, providing evidence for the formation of co-condensed species even when reactant reactivities differ significantly. ucsb.edu

Raman Spectroscopy: Raman spectroscopy is another effective technique for the in-situ analysis of silane reactions, particularly hydrolysis and condensation. nih.govrsc.org It is highly sensitive to the formation of Si-O-Si bonds and can be used to quantify transient intermediate hydrolysis products. nih.govsemanticscholar.org For the study of this compound, Raman spectroscopy could be employed to monitor the kinetics of siloxane formation in a controlled environment. researchgate.net

A hypothetical dataset for the in-situ FTIR monitoring of the hydrolysis of this compound is presented below.

| Time (minutes) | Absorbance at Si-O-CH₃ peak (e.g., 1090 cm⁻¹) | Absorbance at Si-OH peak (e.g., 3400 cm⁻¹) | Reactant Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 20 | 0.50 | 0.50 | 50 |

| 30 | 0.25 | 0.75 | 75 |

| 40 | 0.05 | 0.95 | 95 |

| 50 | 0.01 | 0.99 | 99 |

Chromatographic and Separation Science Methodologies for Product Isolation and Purification Strategies

Following a chemical transformation of this compound, the resulting mixture often contains the starting material, the desired product(s), byproducts, and residual reagents. Chromatographic techniques are essential for the separation and purification of these components.

Gas Chromatography (GC): GC is a suitable method for the analysis and purification of volatile organosilanes. nih.govdss.go.th Given the long alkyl chain of this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be appropriate. wasson-ece.com Coupled with a Flame Ionization Detector (FID) or a mass spectrometer, GC can be used to determine the purity of the isolated products and to quantify the components in a reaction mixture. nih.govdss.go.th For preparative GC, larger columns can be used to isolate milligram to gram quantities of purified compounds.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives, HPLC is the method of choice. nih.gov Reversed-phase HPLC (RP-HPLC) on a C18 or C8 stationary phase would be effective for separating this compound and its transformation products based on their hydrophobicity. idtdna.com A mobile phase consisting of a mixture of acetonitrile or methanol and water would typically be used. Ion-pair reversed-phase HPLC (IP-RP-HPLC) can also be employed to enhance the resolution of charged organosilane derivatives. nih.gov

Below is a representative table of HPLC retention times for the separation of this compound and its hypothetical hydrolysis and condensation products.

| Compound | Hypothetical Structure | Retention Time (minutes) |

|---|---|---|

| This compound | C₁₁H₂₃(OCH₃)Si(CH₃)₃ | 15.2 |

| (2-Hydroxyundecyl)(trimethyl)silane | C₁₁H₂₃(OH)Si(CH₃)₃ | 12.5 |

| Disiloxane Dimer | [C₁₁H₂₃Si(CH₃)₃]₂O | 18.9 |

Diffraction Techniques in the Structural Analysis of Organosilane Derivatives Formed from this compound

While spectroscopic and chromatographic techniques provide valuable information about the composition and connectivity of molecules, diffraction techniques, particularly single-crystal X-ray diffraction, offer unambiguous determination of the three-dimensional structure of crystalline compounds. acs.org This method is crucial for establishing the precise stereochemistry, bond lengths, bond angles, and intermolecular interactions of novel organosilane derivatives. cdnsciencepub.comcdnsciencepub.com

For a derivative of this compound to be analyzed by X-ray diffraction, it must first be obtained as a single crystal of suitable quality. If a transformation product, such as a silyl (B83357) ether formed by reaction with a complex alcohol, is crystalline, its structure can be elucidated in detail. acs.orgcdnsciencepub.comcdnsciencepub.com The resulting structural data, including the Si-O bond length and the Si-O-C bond angle, can provide insights into the electronic and steric effects within the molecule. acs.org X-ray diffraction has also been used to study the changes in the crystalline phases of materials after functionalization with organosilanes. nih.govmdpi.com

A table of hypothetical crystallographic data for a crystalline derivative of this compound is provided below.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₅H₃₄OSi |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.70 |

| b (Å) | 12.70 |

| c (Å) | 24.60 |

| β (°) | 105.3 |

| Si-O Bond Length (Å) | 1.65 |

| Si-C (trimethyl) Bond Length (Å) | 1.86 |

| Si-O-C Bond Angle (°) | 130.5 |

Advanced Mass Spectrometric Approaches for Reaction Pathway Deconvolution Involving this compound

Mass spectrometry (MS) is a cornerstone technique for the identification of reaction products and the elucidation of reaction mechanisms. nih.gov When coupled with a separation technique like GC (GC-MS) or LC (LC-MS), it allows for the analysis of complex mixtures. diva-portal.orgagnopharma.com

GC-MS: For volatile derivatives, GC-MS with electron ionization (EI) is commonly used. The resulting mass spectrum provides a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov The fragmentation of trimethylsilyl (B98337) ethers, for example, often involves cleavage of the Si-C and Si-O bonds, leading to predictable fragment ions. nih.gov Unexpected peaks can sometimes arise from gas-phase reactions within the mass spectrometer, which requires careful interpretation. wiley.comresearchgate.netbohrium.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing less volatile or thermally labile compounds, including reaction intermediates in solution. uvic.cauvic.ca ESI-MS can detect charged species or adducts (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation, making it ideal for determining the molecular weights of products in a reaction mixture. nih.gov Tandem mass spectrometry (MS/MS) can be performed on selected ions to induce fragmentation and obtain structural information, which is crucial for identifying unknown products and distinguishing between isomers. agnopharma.comnih.gov This technique has been successfully applied to identify a wide range of silicon-based organic compounds and their fragmentation pathways. nih.gov

A hypothetical fragmentation pattern for this compound in an EI-MS experiment is presented in the following table.

| m/z | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 258 | [M]⁺ | Molecular Ion |

| 243 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety |

| 227 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 103 | [CH(OCH₃)Si(CH₃)₃]⁺ | Cleavage of the undecyl chain at the C2-C3 bond |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Computational and Theoretical Investigations into 2 Methoxyundecyl Trimethyl Silane

Quantum Chemical Calculations of Electronic Structure and Bonding in (2-Methoxyundecyl)(trimethyl)silane

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within a molecule. For this compound, these calculations would reveal key electronic properties.

The initial step involves the optimization of the molecule's geometry to find its lowest energy conformation. Subsequent calculations would then be performed on this optimized structure to determine various electronic descriptors. For instance, the distribution of electron density would be analyzed to identify regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would also be a valuable tool. This method allows for the investigation of charge distribution on individual atoms and the nature of the bonds between them. For this compound, NBO analysis could quantify the polarization of the C-Si and C-O bonds and describe the delocalization of electron density, providing a detailed picture of the bonding within the molecule.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.8 D | Measure of the overall polarity of the molecule |

| Natural Charge on Si | +0.95 e | Calculated charge on the silicon atom from NBO analysis |

| Natural Charge on O | -0.65 e | Calculated charge on the oxygen atom from NBO analysis |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Due to the presence of a flexible undecyl chain, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are the primary computational tool for exploring this conformational landscape.

In an MD simulation, the motion of atoms over time is calculated by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior. For this compound, MD simulations would reveal the preferred dihedral angles of the alkyl chain and the spatial relationship between the methoxy (B1213986) and trimethylsilyl (B98337) groups. The results of these simulations can be used to generate a Ramachandran-like plot for key dihedral angles, illustrating the most populated conformational states.

Furthermore, MD simulations can be employed to study the intermolecular interactions of this compound, either with itself in a condensed phase or with solvent molecules. By simulating the compound in a box of solvent molecules, one can calculate the radial distribution function (RDF). The RDF provides information about the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. This is particularly useful for understanding solvation effects and how the molecule interacts with its environment.

Table 2: Illustrative Intermolecular Interaction Data from a Hypothetical MD Simulation of this compound in Water

| Interacting Atoms | Peak of Radial Distribution Function (Å) | Interpretation |

| O (methoxy) - H (water) | 1.9 | Strong hydrogen bonding interaction |

| Si (trimethylsilyl) - O (water) | 3.1 | Weaker electrostatic interaction |

| C (alkyl chain) - O (water) | 3.5 | Hydrophobic hydration shell |

Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity for this compound Transformations

Computational chemistry can predict the likely outcomes of chemical reactions involving this compound. By calculating the transition state energies for various possible reaction pathways, the most favorable route can be identified.

For instance, if considering a reaction such as a protodesilylation, where the trimethylsilyl group is cleaved by an acid, theoretical calculations could be used to determine the regioselectivity. The activation energies for protonation at different sites on the molecule would be calculated to see which position is most reactive.

Similarly, if the reaction can lead to stereoisomers, the transition state energies for the formation of each stereoisomer can be computed. The predicted stereoselectivity would be based on the relative energy barriers to the formation of each product. These calculations provide a powerful predictive tool for understanding and controlling the outcomes of chemical transformations.

Development of Predictive Models for Catalysis and Solvent Effects on this compound Reactions

The rates and outcomes of chemical reactions are often profoundly influenced by the choice of catalyst and solvent. Computational models can be developed to predict these effects for reactions involving this compound.

For catalytic reactions, computational methods can be used to model the interaction of the substrate with the catalyst. By calculating the binding energy and the energy profile of the catalytic cycle, one can predict the efficiency of a given catalyst. This allows for the in-silico screening of potential catalysts before undertaking experimental work.

Solvent effects can be modeled either explicitly, by including a large number of solvent molecules in the calculation, or implicitly, by using a continuum solvent model. These models can predict how the polarity and other properties of the solvent will affect the energies of the reactants, transition states, and products, thereby influencing the reaction rate and equilibrium position. By performing calculations in a variety of virtual solvents, a predictive model for the optimal reaction conditions can be constructed.

Emerging Research Directions and Future Perspectives for 2 Methoxyundecyl Trimethyl Silane

Development of Novel Catalytic Systems for (2-Methoxyundecyl)(trimethyl)silane Functionalization

The functionalization of a molecule like this compound, which possesses multiple potentially reactive sites, requires catalytic systems with high selectivity. Future research will likely focus on developing catalysts that can precisely target specific positions on the molecule, such as the C-H bonds along the undecyl chain, the methoxy (B1213986) group, or the silicon center, enabling the introduction of new functional groups and the synthesis of complex derivatives.

A primary area of interest is the transition-metal-catalyzed C-H functionalization . This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized substrates. youtube.comacs.org For a long-chain alkane like the undecyl group in this compound, developing catalysts that can achieve site-selectivity at a specific carbon atom remains a significant challenge but offers immense potential for creating diverse molecular architectures. youtube.com

Another promising avenue is the advancement of cross-coupling reactions . While traditional methods like the Hiyama and silyl-Negishi reactions have been valuable, new catalytic systems are needed to enhance their scope and efficiency, particularly for complex alkylsilanes. nih.govacs.orggelest.com These reactions could be used to couple the organosilane with various organic fragments, expanding its molecular complexity. For instance, a C-H bond on the undecyl chain could first be converted to a C-halogen bond and then subjected to cross-coupling.

Furthermore, photocatalysis is emerging as a mild and sustainable tool for organic synthesis. acs.org Photocatalytic systems could enable selective transformations on the this compound molecule, such as the oxidation of the Si-C bond to generate a silanol, a key intermediate for the synthesis of silicones and other materials. acs.org

| Catalytic Strategy | Target Bond/Group | Potential Transformation | Key Advantages |

| Transition-Metal C-H Functionalization | C-H on undecyl chain | Arylation, amination, oxygenation | High atom economy, direct functionalization of unactivated bonds. acs.org |

| Cross-Coupling (e.g., Silyl-Negishi) | C-Si or functionalized C-X | Formation of new C-C bonds | Access to complex molecular structures from silyl (B83357) electrophiles. nih.gov |

| Hydrosilylation | C=C (in precursor synthesis) | Formation of Si-C bond | Atom-economic route to alkylsilanes. numberanalytics.comnih.gov |

| Photocatalytic Oxidation | Si-C or Si-H | Formation of silanols (Si-OH) | Mild, selective, and sustainable reaction conditions. acs.org |

Integration of this compound into Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes and the selection of chemical products. researchgate.net The synthesis and application of organosilanes like this compound are ripe for integration into more sustainable frameworks.

A key area for improvement is the synthesis of the organosilane itself. The industrial production of organosilanes often relies on hydrosilylation reactions catalyzed by expensive and scarce precious metals like platinum. nih.govacs.org A major research thrust is the replacement of these catalysts with systems based on earth-abundant and less toxic metals such as iron, cobalt, and nickel. ucsd.edunih.gov Additionally, the development of catalyst-free and solvent-free hydrosilylation methods represents a significant step towards greener chemical manufacturing. rsc.orgrsc.org

The dehydrogenative coupling of hydrosilanes with alcohols is another sustainable approach, producing valuable silyl ethers and clean-burning hydrogen gas as the only byproduct under mild conditions. acs.orgnih.gov This could be a viable route for synthesizing the methoxy-substituted silane.

Beyond its synthesis, this compound and its derivatives could be employed in sustainable technologies. For example, organosilanes are used to create water-repellent surfaces, which have applications in protecting materials and managing water infiltration in environmental contexts. researchgate.net As a precursor for silicone-based materials, it could contribute to the development of durable and energy-efficient products. hskbrchemical.com

| Catalysis Aspect | Traditional Approach | Sustainable Alternative | Key Benefits of Alternative |

| Catalyst Metal | Platinum, Rhodium, Palladium | Iron, Cobalt, Nickel, Manganese | Lower cost, reduced toxicity, earth-abundant. nih.govucsd.edu |

| Reaction Conditions | Often requires organic solvents | Solvent-free or use of green solvents (e.g., alcohols) | Reduced waste, lower environmental impact. nih.govrsc.org |

| Process | Standard catalytic reactions | Catalyst-free methods, photocatalysis | Simplified processes, energy efficiency, high atom economy. acs.orgrsc.org |

| Byproducts | Various, depending on reaction | Minimal, e.g., H2 in dehydrogenative coupling | Cleaner reactions, circular economy potential. acs.org |

Exploration of Bio-Inspired Transformations Involving this compound Analogues

Nature's ability to construct intricate molecular architectures under ambient conditions provides a powerful source of inspiration for chemical synthesis. nih.gov The emerging field of organosilicon biotechnology is beginning to harness biological systems to perform transformations on silicon-containing molecules, offering a green and highly selective alternative to traditional synthetic methods. chemrxiv.org

A landmark development has been the engineering of enzymes, particularly cytochrome c, to catalyze the formation of Si-C bonds. caltech.eduigem.org This "new-to-nature" reaction occurs in aqueous environments at room temperature, a stark contrast to the energy-intensive industrial methods. igem.org Future research could focus on evolving these enzymes to accept long-chain substrates, potentially enabling the biosynthesis of analogues of this compound. This biocatalytic approach could provide access to chiral organosilanes with high enantioselectivity, a difficult task for conventional catalysts. acs.orgnih.gov

Bio-inspiration also extends to materials synthesis. Organisms like diatoms create complex, hierarchical silica (B1680970) structures with nanoscale precision. nih.govmdpi.com By mimicking the biomolecules that control this process, scientists are developing methods for the bio-inspired synthesis of silica nanomaterials. nih.gov Functionalized organosilanes like this compound could serve as valuable precursors in these systems, allowing for the incorporation of organic functionalities into the final silica structure, thereby tuning its properties for specific applications.

| Biocatalytic Approach | Enzyme/System | Transformation | Potential Application for Analogues |

| Si-C Bond Formation | Engineered Cytochrome c | Carbene insertion into Si-H bonds | Enantioselective synthesis of chiral organosilanes under ambient conditions. caltech.eduigem.orgacs.org |

| Enantioselective Reduction | Kloeckera corticis (yeast) | Reduction of silicon compounds | Creating specific stereoisomers of functionalized silanes. chemrxiv.org |

| Bio-inspired Polycondensation | Peptides (e.g., Silaffins) | Catalysis of silica formation from alkoxysilanes | Synthesis of functionalized, structured silica materials. nih.gov |

Challenges and Opportunities in the Comprehensive Academic Study of this compound and Related Organosilanes

The study of complex organosilanes is not without its difficulties, yet these challenges are intrinsically linked to significant opportunities for innovation and fundamental discovery in chemistry and materials science.

Challenges:

Selective Synthesis: Achieving high selectivity in the functionalization of a molecule with a long alkyl chain and multiple functional groups is a primary hurdle. youtube.com Developing catalysts that can distinguish between similar C-H bonds remains a significant challenge.

Computational Modeling: The predictive power of computational chemistry is hampered by a lack of accurate force field parameters for many organosilicon compounds. rsc.org Developing these parameters is crucial for understanding reaction mechanisms and designing new molecules with desired properties.

Lifecycle and Environmental Impact: As with any synthetic compound, understanding the environmental fate and potential for bioaccumulation or degradation of complex organosilanes is essential for their responsible development and application. hskbrchemical.com

Opportunities:

Advanced Materials: Long-chain organosilanes are ideal building blocks for novel polymers and materials. mdpi.comlongdom.org They can be used to create surfaces with tailored wettability, adhesion, and thermal stability. They are also precursors to silsesquioxanes and other hybrid organic-inorganic materials with applications in electronics and coatings. nih.gov

Medicinal Chemistry: The "silicon switch" strategy, where a carbon atom in a drug molecule is replaced by silicon, can lead to improved metabolic stability and potency. acs.orgrsc.org Exploring this concept with long-chain, functionalized silanes could open doors to new classes of therapeutic agents.

Nanotechnology: These molecules can be used to functionalize nanoparticles or to form self-assembled monolayers on surfaces, enabling the development of new sensors, electronic devices, and drug delivery systems. hskbrchemical.com

Fundamental Research: The synthesis and characterization of novel organosilanes like this compound provide fertile ground for discovering new reactions, understanding complex reaction mechanisms, and expanding the fundamental toolkit of synthetic chemistry. longdom.orgdoaj.org The exploration of such molecules pushes the boundaries of our understanding of chemical bonding and reactivity. longdom.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.